N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide
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Overview
Description
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 protein and inhibiting the cell cycle . This compound also interacts with the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles and has an indole structure.
Serotonin: A neurotransmitter with an indole structure involved in mood regulation.
Uniqueness
ACETAMIDE,N-[(2,3-DIHYDRO-2-OXO-1H-INDOL-3-YL)METHYL]-N-METHYL- is unique due to its specific acetamide and indole functional groups, which confer distinct biological activities. Its ability to inhibit cancer cell growth through apoptosis and cell cycle arrest sets it apart from other indole derivatives .
Properties
CAS No. |
64230-50-8 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-methyl-N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14(2)7-10-9-5-3-4-6-11(9)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,16) |
InChI Key |
NSVUJXXCBDCYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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